4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Overview
Description
4-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a chemical compound with the molecular formula C11H9BrO2 and a molecular weight of 253.1 g/mol . This compound is characterized by its unique cyclopropane-fused indene structure, which includes a bromine atom and a carboxylic acid functional group. It is often used in various chemical research and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of an indene derivative followed by cyclopropanation and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
4-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
These reactions are often carried out under specific conditions, such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve the desired products.
Scientific Research Applications
4-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid largely depends on its chemical structure and the specific context in which it is used. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
When compared to similar compounds, such as 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid and 5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid stands out due to its specific substitution pattern. This unique arrangement can result in different reactivity and properties, making it suitable for distinct applications .
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and engineers working on innovative solutions and new technologies.
Properties
IUPAC Name |
4-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c12-6-1-2-7-5(3-6)4-8-9(7)10(8)11(13)14/h1-3,8-10H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMCIHUSZVSEMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059941-40-9 | |
Record name | 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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